

# Application Notes and Protocols for NMR Spectroscopic Analysis of 8β-Methoxyatractylenolide I

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## Compound of Interest

Compound Name: 8β-Methoxyatractylenolide I

Cat. No.: B1516629

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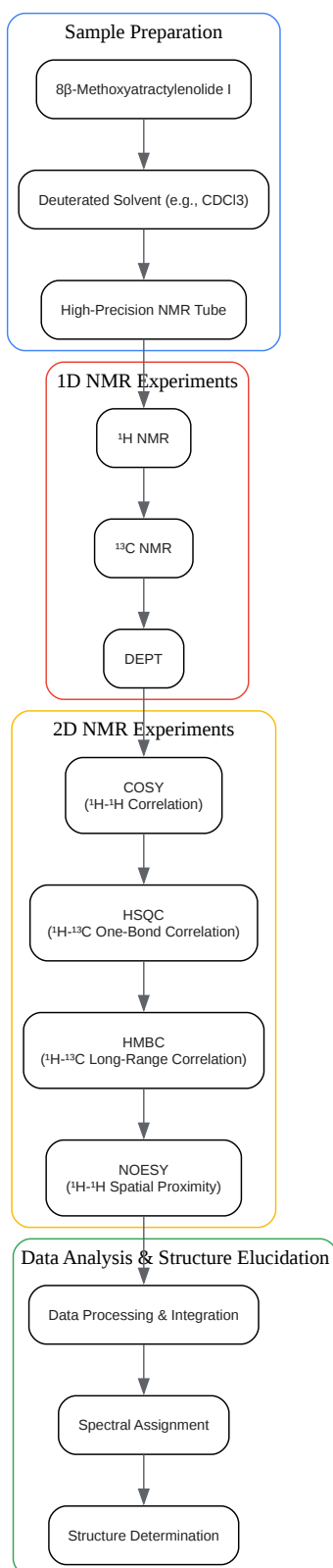
For Researchers, Scientists, and Drug Development Professionals

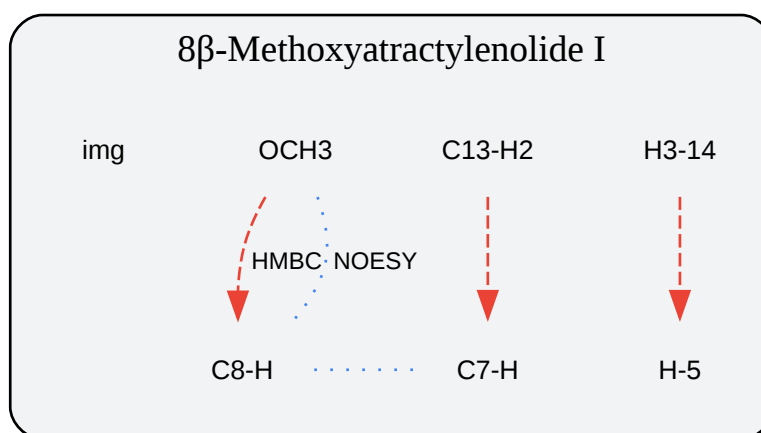
## Introduction

8β-Methoxyatractylenolide I is a sesquiterpenoid lactone isolated from the rhizomes of *Atractylodes macrocephala*, a plant with a history of use in traditional medicine. The structural elucidation and chemical characterization of such natural products are fundamental for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of these molecules. This document provides detailed application notes and standardized protocols for the comprehensive NMR analysis of 8β-Methoxyatractylenolide I.

## Experimental Workflow

The structural elucidation of 8β-Methoxyatractylenolide I using NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments. The general workflow is depicted below.





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